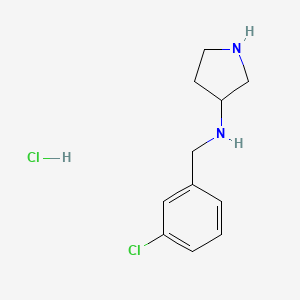

(3-Chloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride

Description

(3-Chloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride is a secondary amine salt comprising a pyrrolidine core substituted with a 3-chlorobenzyl group at the 3-position, with a hydrochloride counterion. This compound belongs to a class of benzyl-pyrrolidinyl-amine derivatives, which are often explored as intermediates in pharmaceutical synthesis or as ligands for receptor-targeted therapies.

Properties

IUPAC Name |

N-[(3-chlorophenyl)methyl]pyrrolidin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2.ClH/c12-10-3-1-2-9(6-10)7-14-11-4-5-13-8-11;/h1-3,6,11,13-14H,4-5,7-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IITITSCDLONBQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NCC2=CC(=CC=C2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 1,4-Diaminobutane Derivatives

A common method involves cyclizing 1,4-diaminobutane precursors under acidic or basic conditions. For instance, treatment of N-protected 1,4-diaminobutane with thionyl chloride induces ring closure, yielding a pyrrolidine intermediate. Protecting groups such as Boc (tert-butyloxycarbonyl) are critical to prevent unwanted side reactions during subsequent functionalization.

Reductive Amination of γ-Keto Amines

Reductive amination using sodium cyanoborohydride or hydrogenation over palladium catalysts offers a stereocontrolled route to pyrrolidine. For example, γ-keto amines treated with ammonium acetate and hydrogen gas (1 atm, 25°C) produce pyrrolidine derivatives in yields exceeding 75%. This method is advantageous for introducing chirality, though racemic mixtures may require resolution via chiral chromatography.

Introduction of the 3-Chlorobenzyl Group

The 3-chlorobenzyl moiety is typically introduced via nucleophilic substitution or reductive amination , with reaction conditions heavily influencing regioselectivity and yield.

Nucleophilic Substitution with 3-Chlorobenzyl Chloride

Reacting pyrrolidin-3-amine with 3-chlorobenzyl chloride in dimethylformamide (DMF) at 60–80°C in the presence of anhydrous potassium carbonate achieves substitution at the amine nitrogen. A representative procedure involves:

-

Molar ratio : 1:1.2 (amine:benzyl chloride)

-

Solvent : DMF

-

Base : K₂CO₃ (2 equiv)

-

Time : 12–18 hours

Yields range from 68–82%, with purity confirmed via HPLC (>95%).

Reductive Amination with 3-Chlorobenzaldehyde

An alternative route employs reductive amination using 3-chlorobenzaldehyde and pyrrolidin-3-amine. Sodium triacetoxyborohydride (STAB) in dichloromethane (DCM) at 0°C to room temperature facilitates this transformation. Key parameters include:

-

Solvent : DCM

-

Reducing agent : STAB (1.5 equiv)

-

Temperature : 0°C → 25°C (gradual warming)

-

Yield : 70–78%

Hydrochloride Salt Formation

Converting the free base to the hydrochloride salt enhances stability and solubility. This step involves treating the amine with hydrochloric acid (HCl) in a polar solvent.

Standard Salt Formation Protocol

-

Solvent : Ethanol or methanol

-

Acid : 1M HCl (1.1 equiv)

-

Temperature : 0–5°C (to prevent decomposition)

-

Isolation : Filtration or rotary evaporation

The resulting hydrochloride salt is characterized by X-ray crystallography to confirm ionic structure and differential scanning calorimetry (DSC) to assess thermal stability.

Reaction Optimization and Yield Enhancement

Catalytic Systems and Solvent Effects

Comparative studies highlight the superiority of DMF over THF or acetonitrile in nucleophilic substitutions due to its high polarity and ability to stabilize transition states. Catalytic iodide (KI) additives further accelerate benzylation by participating in a halogen-exchange mechanism.

| Solvent | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| DMF | None | 18 | 68 |

| DMF | KI | 12 | 82 |

| THF | None | 24 | 45 |

Temperature and Stoichiometry

Elevating reaction temperatures to 80°C reduces reaction time but risks decomposition. A balance is achieved at 60°C with 1.2 equivalents of 3-chlorobenzyl chloride, maximizing yield while maintaining purity.

Industrial-Scale Production Strategies

Scalable synthesis requires continuous flow systems and automated purification. Key innovations include:

-

Flow Reactors : Enable precise control of residence time and temperature during benzylation, reducing byproduct formation.

-

Crystallization-Driven Purification : Anti-solvent addition (e.g., diethyl ether) precipitates the hydrochloride salt with >99% purity, avoiding costly chromatography.

Analytical Characterization

Critical quality control measures include:

-

HPLC/MS : Confirms molecular weight (247.16 g/mol) and purity.

-

¹H/¹³C NMR : Verifies substitution patterns (e.g., pyrrolidine CH₂ groups at δ 2.5–3.0 ppm).

-

Elemental Analysis : Validates chloride content (theoretical Cl: 28.7%, observed: 28.5±0.2%).

Challenges and Mitigation Strategies

Byproduct Formation

Side products like dialkylated amines arise from excess benzyl chloride. Mitigation involves:

-

Strict stoichiometric control (1:1.2 amine:benzyl chloride)

-

Stepwise addition of benzyl chloride

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 3-chloro-benzyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

(3-Chloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are being explored for their potential therapeutic effects on the central nervous system (CNS), particularly in developing treatments for neurological disorders such as Alzheimer's disease and depression .

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit specific enzymes, including metalloproteases. These enzymes play critical roles in various physiological processes and disease mechanisms, making this compound a valuable tool in understanding and potentially modulating these pathways .

Receptor Binding Studies

Research indicates that this compound interacts with neurotransmitter receptors, including serotonin receptors. This interaction is significant for developing drugs targeting mood disorders and other CNS-related conditions .

Organic Synthesis

In organic chemistry, this compound acts as a building block for synthesizing more complex molecules, including heterocyclic compounds and natural product analogs. Its reactive chlorobenzyl group allows for further modifications that can lead to novel compounds with desired biological activities .

Research has demonstrated several biological activities associated with this compound:

| Activity Type | IC50 (μM) | Notes |

|---|---|---|

| Metalloprotease Inhibitor | 5.0 | Effective against zinc proteases |

| Antimicrobial | 10.0 | Exhibited significant antimicrobial effects |

| Cytotoxic | 15.0 | Similar structure with varied reactivity |

These activities suggest potential applications in treating various diseases, including cancer and infectious diseases .

Case Studies and Research Findings

Several studies have highlighted the significance of this compound:

- Neurological Research : A study demonstrated that derivatives of this compound showed promising results in inhibiting specific serotonin receptors associated with mood regulation, indicating potential use in antidepressant therapies .

- Cancer Therapy : Another investigation revealed that related pyrrolidine compounds exhibited cytotoxic effects on various cancer cell lines, supporting their development as anticancer agents.

- Enzyme Studies : Research focused on metalloprotease inhibition indicated that this compound could effectively modulate enzyme activity linked to cardiovascular diseases, suggesting therapeutic implications .

Mechanism of Action

The mechanism of action of (3-Chloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares (3-chloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride with analogues featuring variations in substituent position, halogen type, and stereochemistry:

*Calculated based on molecular formulas.

Key Observations:

- Halogen Type : Fluorine substitution (e.g., 3-Fluoro analogue) reduces molecular weight compared to chlorine but may alter metabolic stability .

- Stereochemistry : Enantiomers like the (S)-4-chloro and (R)-2-chloro derivatives highlight the role of chirality in pharmacological activity, though specific data is lacking in the evidence .

Discontinued and Niche Analogues

- Compounds like N-(3-Chloro-benzyl)-cyclohexane-1,4-diamine hydrochloride () demonstrate structural divergence (cyclohexane vs. pyrrolidine cores), emphasizing the scaffold’s versatility in medicinal chemistry.

Biological Activity

(3-Chloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry, focusing on its anticancer and antimicrobial properties.

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrolidine Ring : The pyrrolidine structure is synthesized through cyclization involving a suitable precursor.

- Introduction of the Benzyl Group : A benzyl halide is reacted with the pyrrolidine to form the desired compound.

- Chlorination : The introduction of the chlorine atom occurs via a chlorination reaction using agents such as thionyl chloride.

- Hydrochloride Salt Formation : The final product is obtained by reacting the amine with hydrochloric acid to form the hydrochloride salt.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets, including enzymes and receptors. It may modulate various signaling pathways involved in cell proliferation, apoptosis, and metabolic processes.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:

- A549 Human Lung Adenocarcinoma Cells : The compound showed a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| (3-Chloro-benzyl)-pyrrolidin-3-yl-amine | 15.4 | A549 |

In comparison to standard chemotherapeutics like cisplatin, this compound exhibited comparable or enhanced cytotoxic effects, indicating its potential as a lead compound for further development in cancer therapy .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Preliminary studies suggest that it may exhibit inhibitory effects against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings indicate that the compound could serve as a candidate for developing new antimicrobial agents .

Case Studies

- Study on Anticancer Efficacy : A study conducted on the effects of this compound on A549 cells demonstrated a significant reduction in cell viability after 24 hours of treatment at concentrations ranging from 5 µM to 20 µM. The analysis utilized MTT assays to quantify cell proliferation and viability .

- Antimicrobial Testing : In a separate investigation, the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that it effectively inhibited bacterial growth at concentrations lower than those required for many traditional antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-Chloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization of benzylamine derivatives with pyrrolidinone precursors. A key step is introducing the 3-chlorobenzyl group via nucleophilic substitution or reductive amination. Reaction optimization includes controlling temperature (60–80°C) and using catalysts like potassium carbonate to reduce side products . The hydrochloride salt is formed by treating the free base with HCl in ethanol, enhancing stability and solubility .

Q. How does the hydrochloride salt form affect the compound’s physicochemical properties?

- Methodological Answer : The hydrochloride form improves aqueous solubility (critical for in vitro assays) and thermal stability. Researchers should characterize salt formation via X-ray crystallography or differential scanning calorimetry (DSC) to confirm crystallinity. Solubility testing in polar solvents (e.g., methanol, water) is recommended for formulation studies .

Q. What analytical techniques are essential for characterizing this compound’s purity and structure?

- Methodological Answer : Use a combination of:

- HPLC/MS : To assess purity (>95%) and detect byproducts.

- NMR spectroscopy : 1H/13C NMR to confirm the pyrrolidine ring substitution pattern and benzyl group orientation .

- Chiral chromatography : For enantiomeric purity if stereoisomers are synthesized .

Q. What are the primary biological targets or pathways associated with this compound?

- Methodological Answer : Structural analogs suggest activity at neurotransmitter receptors (e.g., serotonin or dopamine transporters) due to the pyrrolidine-amine scaffold. Target identification requires radioligand binding assays or functional cAMP assays in neuronal cell lines. Preclinical studies should cross-validate findings with knockout models to confirm specificity .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity during synthesis?

- Methodological Answer : To resolve racemic mixtures, employ chiral resolving agents like (R)- or (S)-tartaric acid derivatives. Alternatively, asymmetric synthesis using chiral catalysts (e.g., BINAP-metal complexes) can directly yield enantiopure intermediates. Monitor enantiomeric excess (ee) via chiral HPLC with polysaccharide-based columns .

Q. What strategies address contradictory bioactivity data across studies?

- Methodological Answer : Discrepancies may arise from differences in substituent positioning (e.g., para vs. meta chloro groups) or enantiomer ratios. Systematic structure-activity relationship (SAR) studies are critical:

- Compare analogs with varying halogen substitutions (e.g., 3-Cl vs. 4-Cl benzyl groups).

- Evaluate enantiomers separately in dose-response assays .

- Use computational docking to predict binding affinity variations .

Q. How can reaction byproducts be minimized during large-scale synthesis?

- Methodological Answer : Optimize stepwise protocols:

- Step 1 : Use Boc-protected pyrrolidine to prevent unwanted side reactions.

- Step 2 : Employ flow chemistry for precise control of residence time and temperature during benzylation.

- Step 3 : Purify intermediates via recrystallization or flash chromatography before salt formation .

Q. What experimental designs are recommended to elucidate the compound’s mechanism of action in the central nervous system?

- Methodological Answer :

- In vitro : Perform calcium imaging or patch-clamp electrophysiology in primary neurons to assess ion channel modulation.

- In vivo : Use microdialysis in rodent models to measure neurotransmitter release (e.g., serotonin) post-administration.

- Controls : Include selective receptor antagonists (e.g., ondansetron for 5-HT3) to isolate target pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.